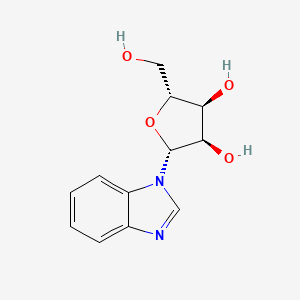

(2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Description

This compound is a nucleoside analog featuring a benzodiazol (benzimidazole derivative) moiety at the 2-position of the ribose sugar. Key structural features include:

- Ribose backbone: The (2R,3R,4S,5R) configuration ensures stereochemical compatibility with biological targets.

- Benzodiazol substituent: The 1H-1,3-benzodiazol group introduces aromatic and hydrogen-bonding capabilities distinct from purine or pyrimidine bases.

- Hydroxymethyl group: Enhances solubility and facilitates interactions with enzymes or receptors .

Properties

Molecular Formula |

C12H14N2O4 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2/t9-,10-,11-,12-/m1/s1 |

InChI Key |

VQJDOEMQZNKEMJ-DDHJBXDOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-β-D-Ribofuranose

The ribose backbone is protected using benzoyl groups to prevent undesired side reactions. Treatment of D-ribose with benzoyl chloride in pyridine yields 2,3,5-tri-O-benzoyl-D-ribofuranose, followed by acetylation at the anomeric position using acetic anhydride. This intermediate ensures regioselectivity during subsequent coupling.

Coupling with 1H-1,3-Benzodiazole

The protected ribofuranose reacts with 1H-1,3-benzodiazole under basic conditions. Using sodium hydride (NaH) in dimethylformamide (DMF) at 60°C, the acetyl group at the anomeric position is displaced, forming a β-glycosidic bond. Stereochemical control is critical, with the reaction favoring the β-anomer due to neighboring group participation from the 2-O-benzoyl group.

Reaction Conditions:

Deprotection of Benzoyl Groups

The benzoyl-protected intermediate is treated with methanolic ammonia (7N NH3/MeOH) at 0°C for 24 hours, cleaving the ester groups to yield the final product.

Mitsunobu Reaction for Stereocontrolled Glycosylation

The Mitsunobu reaction offers an alternative route with improved stereochemical fidelity. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to mediate the coupling between 1H-1,3-benzodiazole and a ribofuranosyl alcohol.

Preparation of Ribofuranosyl Alcohol

D-Ribose is selectively reduced to ribitol, followed by oxidative cleavage to generate ribofuranose-5-alcohol. Protection of the 3,4-diol groups with tert-butyldimethylsilyl (TBS) groups ensures stability during the reaction.

Mitsunobu Coupling

The ribofuranosyl alcohol reacts with 1H-1,3-benzodiazole in tetrahydrofuran (THF) using DEAD and PPh3. The reaction proceeds at room temperature for 6 hours, yielding the β-anomer exclusively due to the Mitsunobu mechanism’s stereochemical inversion.

Reaction Conditions:

Deprotection and Purification

TBS groups are removed using tetrabutylammonium fluoride (TBAF) in THF, followed by recrystallization from ethanol/water to achieve >97% purity.

Enzymatic Synthesis Using Nucleoside Phosphorylases

While less common, enzymatic methods provide an eco-friendly alternative. Purine nucleoside phosphorylases (PNPs) catalyze the reversible phosphorolysis of ribosylated compounds, enabling the transfer of ribose to benzimidazole analogs.

Substrate Preparation

1H-1,3-Benzodiazole is activated as its 5'-monophosphate derivative using phosphoryl chloride (POCl3) in trimethyl phosphate. The ribose donor, typically uridine, is hydrolyzed enzymatically to generate α-D-ribofuranose-1-phosphate.

Enzymatic Transglycosylation

The reaction mixture containing both substrates, PNP enzyme (isolated from E. coli), and magnesium chloride (MgCl2) is incubated at 37°C for 48 hours. The enzyme facilitates the formation of the β-glycosidic bond with high stereoselectivity.

Reaction Conditions:

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Stereochemical Purity

The β-anomer is thermodynamically favored in nucleophilic substitution due to the anomeric effect, but α-anomer contamination (<5%) can occur. Chromatographic purification on silica gel with ethyl acetate/hexane (7:3) resolves this.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

-

A benzimidazole ring (positions 1–3 on the fused aromatic system)

-

A ribose-like oxolane ring with stereocenters at C2, C3, C4, and C5

-

Three hydroxyl groups (C3, C4, and hydroxymethyl at C5)

Key reactive sites include:

| Site | Reactivity Profile |

|---|---|

| Benzimidazole N1 | Nucleophilic character; potential for alkylation, coordination, or protonation |

| Oxolane hydroxyls | Susceptible to esterification, etherification, or oxidation |

| Hydroxymethyl group | Oxidation to aldehyde/carboxylic acid or esterification |

Benzimidazole Ring Reactions

The benzimidazole moiety undergoes reactions typical of aromatic heterocycles:

Electrophilic Aromatic Substitution

-

Nitration : Likely occurs at position 5 or 6 of the benzimidazole ring under HNO₃/H₂SO₄ conditions, though regioselectivity data are unavailable.

-

Halogenation : Chlorination or bromination may proceed at positions 5/6, analogous to dichlororibofuranosylbenzimidazole (DRB) .

Metal Coordination

-

The N3 atom can act as a Lewis base, forming complexes with transition metals (e.g., Zn²⁺, Cu²⁺).

Oxolane Ring and Hydroxyl Group Reactions

The hydroxyl groups participate in typical carbohydrate chemistry:

| Reaction Type | Conditions | Product |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | Tri-O-acetyl derivative |

| Etherification | Methyl iodide, Ag₂O | Methyl ethers at C3, C4, or C5 |

| Oxidation | NaIO₄ (periodate) | Cleavage of vicinal diols (C3–C4) |

The hydroxymethyl group (C5) can be oxidized to a carboxylic acid using TEMPO/NaClO .

Comparative Reactivity with DRB

The dichloro derivative (DRB, CID 3034030) exhibits distinct reactivity due to electron-withdrawing Cl substituents :

Documented Reaction Pathways

While synthetic details remain proprietary, inferred pathways include:

Glycosidic Bond Formation

-

Synthesis involves coupling benzimidazole with activated ribose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoylribofuranose) under acidic conditions.

Protection/Deprotection Strategies

-

Hydroxyl protection : Commonly uses silyl ethers (TBDMS) or benzoyl groups during synthesis.

-

Benzimidazole protection : Employed using SEM (2-(trimethylsilyl)ethoxymethyl) groups .

Data Limitations

Publicly available data on reaction yields, kinetics, and mechanistic details are scarce. Proprietary synthesis protocols dominate industrial applications, while academic studies focus on biological activity . Further experimental characterization is needed to fully map its reactivity landscape.

Scientific Research Applications

Inhibition of RNA Polymerase II

One of the primary applications of DRB is its role as an inhibitor of RNA Polymerase II. This enzyme is crucial for synthesizing messenger RNA (mRNA) from DNA templates. DRB effectively blocks transcription by preventing RNA Polymerase II from elongating nascent RNA chains. This property makes it a valuable tool in studying gene expression and the regulation of transcription processes in various cellular contexts .

Casein Kinase II Inhibition

DRB has been identified as an inhibitor of Casein Kinase II (CK2), a serine/threonine kinase involved in numerous cellular processes including cell growth, differentiation, and apoptosis. By inhibiting CK2 activity, DRB can alter signaling pathways associated with cancer progression and other diseases. This inhibition has been linked to the modulation of various substrates that CK2 phosphorylates, impacting cellular functions significantly .

Research on Cellular Regulation

As a nucleoside analog, DRB is extensively used to study the mechanisms underlying cellular regulation. Its ability to inhibit RNA synthesis allows researchers to dissect the roles of specific genes and their products in cellular pathways. This application is particularly relevant in cancer research, where understanding the regulation of oncogenes and tumor suppressor genes is critical .

Potential Therapeutic Applications

While primarily used for research purposes, the properties of DRB suggest potential therapeutic applications. Its ability to inhibit transcription and kinase activity may be explored for developing treatments for conditions characterized by dysregulated gene expression or aberrant signaling pathways, such as cancer and viral infections .

Mechanistic Insights into Viral Infections

Research indicates that DRB can influence viral replication processes by modulating host cell transcriptional machinery. This makes it a candidate for further studies aimed at understanding viral pathogenesis and developing antiviral strategies .

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

Receptor Binding: Interacts with cellular receptors, modulating their activity.

Chemical Reactivity: Participates in chemical reactions that alter its structure and function.

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Selectivity

Modifications to the nucleobase or ribose moiety significantly influence biological activity. Below is a comparison with key analogs:

Key Observations :

Physicochemical Properties

Key Observations :

- The target compound’s hydroxymethyl group likely improves aqueous solubility compared to halogenated analogs.

- Lack of halogenation may result in lower logP values, favoring pharmacokinetic profiles.

Biological Activity

The compound (2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic organic molecule belonging to the class of benzimidazole ribonucleosides. It has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications.

- IUPAC Name : (2R,3R,4S,5R)-2-(5,6-dichloro-1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Molecular Formula : C₁₂H₁₄N₂O₄

- Molecular Weight : 246.25 g/mol

- CAS Number : 53-85-0

This compound exhibits various biological activities primarily through its interaction with protein kinases and other signaling pathways:

- Phosphorylation of Proteins : It acts as an ectokinase that phosphorylates several extracellular proteins involved in various signaling pathways. This includes phosphorylation of:

- Circadian Rhythm Regulation : The compound plays a role in circadian clock function by phosphorylating BMAL1 at 'Ser-90', which is crucial for its interaction with CLOCK .

- Cancer Research : Studies indicate its involvement in gastric carcinoma through phosphorylation of CCAR2 . Additionally, it may influence histone modifications such as histone H2A phosphorylation .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific protein kinases with varying degrees of potency. For example:

| Kinase | IC50 Value (nM) | Effect |

|---|---|---|

| CK2 | 340 | Moderate inhibition |

| Other kinases | Variable | Specific interactions noted |

In Vivo Studies

Research involving animal models has shown promising results regarding the therapeutic potential of this compound in treating conditions related to dysregulated kinase activity:

Q & A

Q. What are the recommended methods for synthesizing (2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol in a laboratory setting?

A multi-step synthesis is typically employed, involving:

- Protection of hydroxyl groups : Use acetyl or benzoyl groups to prevent undesired side reactions during glycosidic bond formation .

- Coupling reactions : Introduce the benzodiazole moiety via nucleophilic substitution or Mitsunobu reactions, ensuring stereochemical control .

- Deprotection and purification : Remove protecting groups under mild acidic or basic conditions, followed by purification via column chromatography or recrystallization .

- Characterization : Confirm purity and structure using HPLC (>98% purity) and NMR (¹H/¹³C, COSY, HSQC) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .

- Disposal : Follow institutional guidelines for organic waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?

- X-ray crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals .

- NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity between protons (e.g., distinguishing axial vs. equatorial substituents) .

- Circular Dichroism (CD) : Correlate Cotton effects with known stereoisomers if chiral centers are adjacent to chromophores .

Q. How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?

Q. What are the critical factors to consider when analyzing contradictory data on biological activity across studies?

- Purity and stereochemical integrity : Impurities or racemization can skew results; validate via HPLC and optical rotation measurements .

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) may alter compound solubility or target affinity .

- Cell line specificity : Differences in membrane transporters or metabolic enzymes (e.g., cytochrome P450) can affect intracellular concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.